1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-18(2,3)24(21,22)16-11-12-19(13-16)17(20)10-7-14-5-8-15(23-4)9-6-14/h5-6,8-9,16H,7,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIHDAYWAXEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogues of Propan-1-one Derivatives
The following table highlights structural and synthetic differences between the target compound and related propan-1-one derivatives:
Key Observations:
- Synthetic Efficiency :
- Biological Relevance :
Functional Group Comparisons
A. Sulfur-Containing Groups :
- Methylthio (SCH3) : Present in the target compound and fluorobenzoyl ketene dithioacetal (). The dithioacetal in shows enhanced stability due to dual thioether bonds, whereas the single methylthio group in the target compound may offer moderate metabolic resistance compared to oxygenated analogues .
- Thiophene/Thiazolidine : Compounds like AAP-1 () and Example 63 () incorporate thiophene or thiazolidine rings, which are π-conjugated systems with distinct electronic profiles compared to the aliphatic methylthio group.
B. Pyrrolidine Modifications :
- The tert-butylsulfonyl-pyrrolidine in the target compound contrasts with the unmodified pyrrolidine in 15cc () and the oxadiazole-linked pyrrolidine in . Sulfonyl groups are known to enhance solubility in polar solvents and influence protein-binding interactions .
Physicochemical Properties
- Lipophilicity : The tert-butylsulfonyl group may reduce logP compared to purely aromatic substituents (e.g., naphthalen-2-yl in 1d ).
- Melting Point : Bulky substituents (e.g., tert-butylsulfonyl) typically increase melting points, as seen in 1d (66–69°C, solid ), though the target compound’s physical state is unreported.
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound notable for its complex structure and significant biological activity. Characterized by a pyrrolidine ring, a tert-butyl sulfonyl group, and a methylthio-substituted phenyl moiety, this compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and tissue repair.
Enzymatic Inhibition
Research indicates that this compound acts as an inhibitor of lysyl oxidase , an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may have profound implications for conditions such as cancer metastasis and fibrosis, where the remodeling of the extracellular matrix plays a pivotal role.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise as a lead compound in drug discovery efforts aimed at treating various diseases, including:
- Cancer : By inhibiting lysyl oxidase, the compound could potentially reduce tumor invasiveness and metastasis.
- Fibrosis : The modulation of collagen cross-linking may offer therapeutic avenues for fibrotic diseases.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidine ring, tert-butyl sulfonyl group | Lysyl oxidase inhibitor | Combination of sulfonamide and pyrrolidine functionalities |
| 1-(4-Methylthio-phenyl)-2-pyrrolidinone | Pyrrolidine ring, methylthio group | Limited biological activity | Lacks sulfonamide functionality |
| 2-Methylthio-5-nitrophenol | Phenolic structure with methylthio substitution | Antimicrobial properties | Contains nitro group instead of sulfonamide |
Study 1: Inhibition of Lysyl Oxidase
A study conducted on the efficacy of various lysyl oxidase inhibitors highlighted the potential of this compound. The compound demonstrated significant inhibitory effects on lysyl oxidase activity in vitro, suggesting its applicability in therapeutic contexts where matrix remodeling is crucial.
Study 2: Anti-metastatic Properties
In another investigation, researchers explored the anti-metastatic properties of compounds structurally similar to this compound. Results indicated that the compound could reduce cell migration in cancer cell lines by inhibiting lysyl oxidase-mediated extracellular matrix remodeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
